molecular formula C9H11ClFNO2 B2733109 Methyl 4-(aminomethyl)-3-fluorobenzoate hydrochloride CAS No. 1072438-51-7

Methyl 4-(aminomethyl)-3-fluorobenzoate hydrochloride

Cat. No.: B2733109
CAS No.: 1072438-51-7
M. Wt: 219.64
InChI Key: SQMOIRMDTVCDDV-UHFFFAOYSA-N
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Description

Methyl 4-(aminomethyl)-3-fluorobenzoate hydrochloride (III-5) is a fluorinated benzoate derivative featuring an aminomethyl group at the 4-position and a fluorine substituent at the 3-position of the aromatic ring. This compound is synthesized via a multi-step process involving bromination and subsequent azide substitution/reduction, yielding a hydrochloride salt with enhanced solubility in polar solvents . It serves as a critical intermediate in medicinal chemistry, particularly in the development of histone deacetylase inhibitors (HDACi), where its primary amine group facilitates interactions with biological targets .

Properties

IUPAC Name

methyl 4-(aminomethyl)-3-fluorobenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2.ClH/c1-13-9(12)6-2-3-7(5-11)8(10)4-6;/h2-4H,5,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQMOIRMDTVCDDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)CN)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072438-51-7
Record name methyl 4-(aminomethyl)-3-fluorobenzoate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(aminomethyl)-3-fluorobenzoate hydrochloride typically involves the following steps:

    Nitration: The starting material, methyl 3-fluorobenzoate, undergoes nitration to introduce a nitro group at the 4-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Aminomethylation: The amino group is further reacted with formaldehyde and hydrogen chloride to introduce the aminomethyl group, forming the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Formation Reactions

The compound is typically synthesized through multi-step processes involving catalytic hydrogenation and oxime intermediates. A key method involves:

  • Oximation : Reaction of methyl 4-formylbenzoate with hydroxylamine to form methyl-4-hydroxyiminobenzoate .

  • Catalytic Reduction : Hydrogenation of the oxime intermediate in the presence of NaOH and a palladium catalyst (e.g., 5–10 wt% Pd/C) under controlled stirring (1,200–2,500 rpm) to yield the target compound .

ParameterDetails
CatalystPd/C (5–10 wt% Pd content)
Stirring Speed1,200–2,500 rpm
NaOH Amount0.2–1.0 times the weight of oxime intermediate
Yield OptimizationImproved by precise pH control and filtration of catalyst post-reaction .

Fluorine Substitution

The fluorine atom at the 3-position undergoes nucleophilic aromatic substitution due to its electron-withdrawing nature. Reagents such as sodium azide or thiourea in basic conditions enable substitution:

Ar-F+NuAr-Nu+F\text{Ar-F} + \text{Nu}^- \rightarrow \text{Ar-Nu} + \text{F}^-

Conditions :

  • Base (e.g., NaOH) to deprotonate the nucleophile.

  • Solvent: Polar aprotic (e.g., DMF) or aqueous systems.

Ester Group Reactions

The methyl ester group participates in:

  • Nucleophilic Acyl Substitution : Reaction with amines or alcohols under basic conditions.

  • Hydrolysis : Conversion to the carboxylic acid form via saponification with alkali (e.g., NaOH) .

Reaction TypeReagents/ConditionsProduct
Nucleophilic SubstitutionAmine, base (e.g., NaOH)Amide derivatives
HydrolysisNaOH, aqueous medium4-Aminomethylbenzoic acid

Esterification and Saponification

The ester group facilitates esterification with alcohols or transesterification with other alcohols. Conversely, saponification under alkaline conditions yields the corresponding carboxylic acid:

RCOOR’+OHRCOO+R’OH\text{RCOOR'} + \text{OH}^- \rightarrow \text{RCOO}^- + \text{R'OH}

This step is critical in pharmaceutical applications where acid functionality is required .

Oxidation and Reduction Pathways

While not explicitly detailed in the provided sources, the aminomethyl group (-CH₂NH₂) and ester (-COOCH₃) moieties suggest potential for:

  • Oxidation : Conversion to carboxylic acid derivatives (e.g., via KMnO₄).

  • Reduction : Transformation of esters to alcohols using LiAlH₄.

Biological and Industrial Relevance

The compound’s reactivity informs its applications:

  • Pharmaceutical Synthesis : Fluorine’s bioavailability-enhancing effect and amine’s hydrogen-bonding capacity make it a candidate for drug design.

  • Intermediates : Used in multi-step syntheses for complex organic molecules .

Scientific Research Applications

Pharmaceutical Development

Methyl 4-(aminomethyl)-3-fluorobenzoate hydrochloride serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structural features facilitate interactions with biological targets, making it valuable in drug discovery and development.

  • Antitumor Activity : Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives can induce apoptosis in tumor cells, highlighting their potential as anticancer agents .
  • Histone Deacetylase Inhibition : This compound has been evaluated for its ability to inhibit histone deacetylases (HDACs), which are crucial in regulating gene expression and are often overexpressed in cancers. Compounds similar to this compound have demonstrated effective HDAC inhibition, contributing to their anticancer properties .

Enzyme Inhibition Studies

The compound's potential as an enzyme inhibitor has been investigated, particularly concerning metabolic enzymes involved in cancer progression. Its structure allows for effective binding to these enzymes, thereby modulating their activity and influencing cancer cell metabolism.

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Description
Antitumor ActivityInduces apoptosis in various cancer cell lines; shows nanomolar activity against breast cancer.
HDAC InhibitionDemonstrates significant inhibition of HDACs, contributing to anticancer effects.
Enzyme InhibitionActs on specific metabolic enzymes related to cancer signaling pathways.

Case Studies and Research Findings

  • In Vitro Studies : A study assessed the compound's efficacy against human cancer cell lines, revealing significant cytotoxicity and potential for further development as an anticancer agent.
  • Structure-Activity Relationship (SAR) : Investigations into similar compounds have shown that modifications at the aromatic ring can enhance biological activity. Fluorine substitution has been particularly noted for improving lipophilicity and receptor binding affinity.
  • Animal Model Trials : Preclinical trials using murine models demonstrated that treatment with this compound resulted in a marked reduction in tumor size compared to control groups, supporting its therapeutic potential .

Mechanism of Action

The mechanism of action of Methyl 4-(aminomethyl)-3-fluorobenzoate hydrochloride involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Methyl 3-Fluoro-4-Methylbenzoate (III-2)

Structure: III-2 contains a methyl group at the 4-position and fluorine at the 3-position of the benzoate ester. Synthesis: Prepared via esterification of 3-fluoro-4-methylbenzoic acid using methanol and thionyl chloride (93% yield) . Properties:

  • Solid at room temperature.
  • Lacks reactive substituents, making it a stable precursor.
  • Used as a starting material for further functionalization.
Property III-2 III-5 (Target Compound)
Substituents 4-methyl, 3-fluoro 4-aminomethyl, 3-fluoro
Molecular Formula C₉H₉FO₂ C₉H₁₀ClFNO₂
Molecular Weight 168.17 g/mol 233.64 g/mol
Reactivity Low (inert methyl group) High (primary amine hydrochloride)
Application Synthetic precursor HDAC inhibitor intermediate

Methyl 4-(Bromomethyl)-3-Fluorobenzoate (III-3)

Structure : Features a bromomethyl group at the 4-position, replacing the methyl group in III-2.
Synthesis : Produced via radical bromination of III-2 using N-bromosuccinimide (NBS) and AIBN in dichloromethane .
Properties :

  • Colorless liquid.
  • Bromine enhances reactivity for nucleophilic substitution (e.g., azide formation).
  • Intermediate in the synthesis of III-4.
Property III-3 III-5 (Target Compound)
Substituents 4-bromomethyl, 3-fluoro 4-aminomethyl, 3-fluoro
Molecular Formula C₉H₈BrFO₂ C₉H₁₀ClFNO₂
Molecular Weight 263.07 g/mol 233.64 g/mol
Reactivity High (bromine as leaving group) Moderate (amine hydrochloride)
Application Key intermediate Bioactive compound

Brominated Analogues (e.g., 4-(Aminomethyl)-3-Bromobenzoic Acid Derivatives)

Structure: Replaces fluorine at the 3-position with bromine. Examples include 4-(aminomethyl)-3-bromobenzoic acid derivatives listed in supplier catalogs . Comparison:

  • Synthetic Utility : Bromine can act as a leaving group or participate in cross-coupling reactions, unlike fluorine .
  • Safety: Brominated compounds may pose higher toxicity risks compared to fluorinated analogues, as noted in safety data sheets for related bromomethylbenzaldehyde derivatives .

Key Research Findings

Substituent Impact on Bioactivity

  • The fluorine in III-5 improves metabolic stability and enhances electron-withdrawing effects, favoring interactions with HDAC enzymes .
  • The aminomethyl group in III-5 introduces a positively charged amine (as HCl salt), critical for solubility and target binding. In contrast, III-3’s bromomethyl group lacks this capability .

Biological Activity

Methyl 4-(aminomethyl)-3-fluorobenzoate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₂ClFNO₂
  • Molecular Weight : Approximately 201.65 g/mol
  • Classification : Amino acid ester hydrochloride
  • Key Features : Contains an amino group and a fluorinated aromatic ring, which are critical for its biological activity.

The presence of the fluorine atom enhances the compound's reactivity and biological interactions, making it a subject of interest in drug development.

The biological activity of this compound is primarily attributed to its structural components:

  • Aminomethyl Group : This group can form hydrogen bonds with various biological macromolecules, enhancing binding affinity.
  • Fluorine Atom : The electronegativity of fluorine contributes to hydrophobic interactions, which can improve the compound's selectivity towards specific targets.

These interactions suggest that the compound may modulate the activity of enzymes or receptors, impacting various biological pathways.

Biological Activities

Research indicates that this compound exhibits several pharmacological properties:

  • Antibacterial Activity : The compound has been evaluated for its effectiveness against Gram-negative bacteria. Its structural modifications have led to improved minimum inhibitory concentrations (MICs) compared to traditional fluoroquinolones.
CompoundMIC (µg/mL)Target Bacteria
Methyl 4-(aminomethyl)-3-fluorobenzoate HCl0.125E. coli
Ciprofloxacin0.008E. coli
Methyl 4-(aminomethyl)-3-fluorobenzoate HCl0.03K. pneumoniae
Ciprofloxacin0.03K. pneumoniae
  • Antiparasitic Activity : Preliminary studies suggest potential efficacy against parasitic infections, although further research is required to establish definitive activity levels.

Case Studies and Research Findings

  • Antibacterial Efficacy :
    A study published in Journal of Medicinal Chemistry highlighted the optimization of compounds similar to this compound, demonstrating significant antibacterial activity against resistant strains of E. coli and Pseudomonas aeruginosa. The introduction of a fluorine atom resulted in a notable increase in potency (up to 8-fold) against these pathogens compared to non-fluorinated analogs .
  • Cellular Interaction Studies :
    Research conducted on the cellular uptake and interaction with bacterial DNA gyrase indicated that modifications at the C4 position significantly influenced both solubility and binding efficiency, suggesting that structural variations can lead to enhanced therapeutic profiles .
  • Pharmacokinetic Properties :
    Investigations into the pharmacokinetics revealed that this compound displayed favorable properties such as reduced plasma protein binding and improved solubility, which are critical for effective drug formulation .

Q & A

Q. What synthetic routes are commonly used to prepare Methyl 4-(aminomethyl)-3-fluorobenzoate hydrochloride, and what are the critical reaction parameters?

  • Methodological Answer : A two-step synthesis is typical: (i) Bromination : Methyl 3-fluoro-4-methylbenzoate is brominated at the methyl group using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) to yield Methyl 4-(bromomethyl)-3-fluorobenzoate . (ii) Amination : The brominated intermediate undergoes nucleophilic substitution with ammonia or a protected amine source (e.g., hexamethylenetetramine) in a polar solvent (e.g., DMF), followed by hydrochloric acid treatment to deprotect and precipitate the hydrochloride salt . Key Parameters : Temperature control (~0–5°C during bromination), stoichiometric excess of ammonia (≥3 equiv.), and reaction time (12–24 hours for amination) are critical to minimize side products like dialkylated amines .

Q. How can the purity and structure of this compound be validated?

  • Methodological Answer :
  • HPLC : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (95:5 to 50:50 gradient). A single peak at 254 nm confirms purity ≥95% .
  • NMR : 1H^1\text{H}-NMR should show characteristic signals: δ 8.2–8.4 ppm (aromatic H), δ 4.3 ppm (–CH2_2NH2_2), and δ 3.9 ppm (ester –OCH3_3). 19F^{19}\text{F}-NMR reveals a singlet near −110 ppm for the fluorine substituent .
  • Mass Spectrometry : ESI-MS in positive mode should display [M+H]+^+ at m/z 216.1 (free base) and [M-Cl]+^+ at m/z 232.1 for the hydrochloride salt .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of fine particles .
  • First Aid : For skin contact, wash immediately with soap/water (15 minutes). For eye exposure, irrigate with saline (10–15 minutes) and consult an ophthalmologist .
  • Storage : Keep in airtight containers at 2–8°C under inert gas (N2_2) to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can reaction yields be optimized during the amination step to avoid dialkylated by-products?

  • Methodological Answer :
  • Solvent Choice : Use DMF for its high polarity, which stabilizes the transition state and reduces nucleophilic competition.
  • Stoichiometry : Maintain a 1:4 molar ratio of brominated intermediate to ammonia to favor mono-amination.
  • Temperature : Conduct reactions at −20°C to slow secondary reactions.
  • Monitoring : Track progress via TLC (silica gel, ethyl acetate/hexane 1:1; Rf_f ~0.3 for product vs. 0.6 for by-products).
    Post-reaction, precipitate the product using cold diethyl ether to remove unreacted ammonia .

Q. What strategies mitigate degradation of this compound under aqueous conditions?

  • Methodological Answer :
  • pH Control : Store solutions at pH 4–5 (adjusted with dilute HCl) to prevent ester hydrolysis.
  • Lyophilization : For long-term storage, lyophilize the compound and reconstitute in anhydrous DMSO immediately before use .
  • Stability Studies : Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products (e.g., free carboxylic acid at Rt_t 3.2 minutes) .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :
  • DFT Calculations : Optimize the geometry of Methyl 4-(bromomethyl)-3-fluorobenzoate using Gaussian09 at the B3LYP/6-31G(d) level. Calculate the LUMO energy to assess electrophilicity (lower LUMO = higher reactivity).
  • Kinetic Modeling : Use MATLAB or Python to simulate reaction rates under varying temperatures and solvent polarities. Compare with experimental data to refine activation energy (Ea_a) estimates .

Data Contradiction & Troubleshooting

Q. Discrepancies observed in 1H^1\text{H}-NMR spectra between synthetic batches: How to resolve?

  • Methodological Answer :
  • Impurity Analysis : Run 13C^{13}\text{C}-NMR and DEPT-135 to identify residual solvents (e.g., DMF at δ 163 ppm) or unreacted starting material (methyl 3-fluorobenzoate at δ 167 ppm).
  • Recrystallization : Purify by dissolving in hot ethanol (60°C) and cooling to −20°C. Repeat until NMR peaks align with reference spectra .

Q. Conflicting bioactivity results in receptor-binding assays: What factors should be evaluated?

  • Methodological Answer :
  • Salt Form Variability : Ensure the hydrochloride counterion is fully dissociated in assay buffers (use 0.1 M PBS, pH 7.4).
  • Competitive Binding : Perform radioligand displacement assays (e.g., 3H^3\text{H}-serotonin for 5-HT receptors) with varying concentrations (1 nM–10 µM). Calculate IC50_{50} values using GraphPad Prism’s nonlinear regression .

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